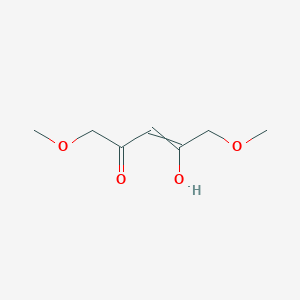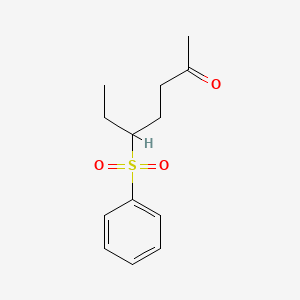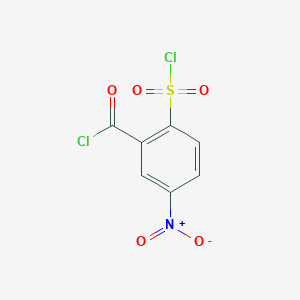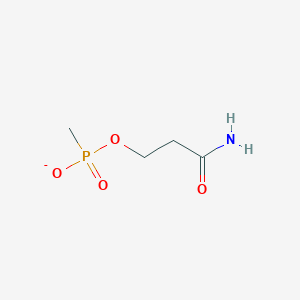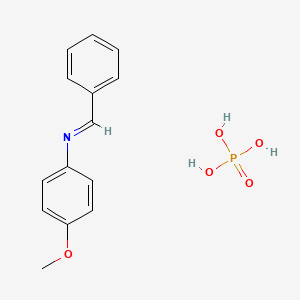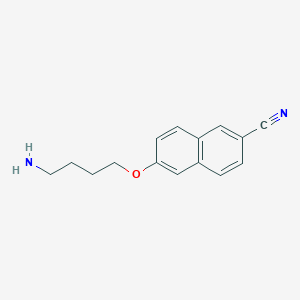
6-(4-Aminobutoxy)naphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Aminobutoxy)naphthalene-2-carbonitrile is an organic compound with the molecular formula C15H16N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an aminobutoxy group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminobutoxy)naphthalene-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-2-carbonitrile.
Substitution Reaction: The naphthalene-2-carbonitrile undergoes a substitution reaction with 4-aminobutanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Aminobutoxy)naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminobutoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives of naphthalene.
Substitution: Various substituted naphthalene compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(4-Aminobutoxy)naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Aminobutoxy)naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The aminobutoxy group can form hydrogen bonds with biological molecules, while the naphthalene core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarbonitrile: A simpler derivative of naphthalene with a nitrile group.
4-Aminobutoxybenzene: Contains an aminobutoxy group attached to a benzene ring.
Naphthalene-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
6-(4-Aminobutoxy)naphthalene-2-carbonitrile is unique due to the presence of both an aminobutoxy group and a nitrile group on the naphthalene core
Eigenschaften
CAS-Nummer |
63279-30-1 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
6-(4-aminobutoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C15H16N2O/c16-7-1-2-8-18-15-6-5-13-9-12(11-17)3-4-14(13)10-15/h3-6,9-10H,1-2,7-8,16H2 |
InChI-Schlüssel |
JYPMTBNMLBIRKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)OCCCCN)C=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


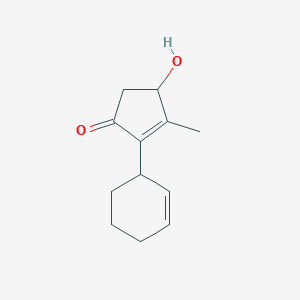
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
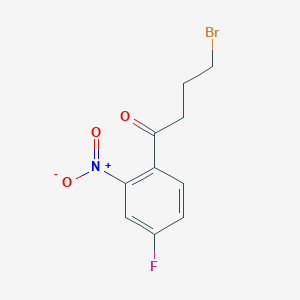
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
